(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate is a chemical compound with the molecular formula . It is classified as a derivative of succinic acid, specifically featuring benzoyloxy groups at the 2 and 3 positions. This compound is recognized for its potential applications in various scientific fields, particularly in organic synthesis and pharmaceuticals.
The compound can be sourced from chemical suppliers and is documented in databases such as PubChem, where it is listed under the Compound Identifier (CID) 11667949 . It is also referenced in patent literature and other chemical registries, indicating its relevance in research and industrial applications .
(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate falls under the category of organic compounds. More specifically, it is classified as a diester of succinic acid and belongs to the broader class of carboxylic acid derivatives. Its stereochemistry is defined by the specific configuration at the 2 and 3 carbon atoms.
The synthesis of (2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate can be achieved through various methods involving the esterification of succinic acid with benzoyl chloride or benzoyl anhydride. The reaction typically requires a base catalyst to facilitate the formation of the ester bonds.
The molecular structure of (2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate features two benzoyloxy groups attached to a succinic acid backbone. The stereochemistry at the 2 and 3 positions contributes to its unique properties.
(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate can undergo several chemical reactions:
These reactions are significant for modifying the compound for specific applications or for further synthetic pathways in organic chemistry.
The mechanism of action for (2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate primarily involves its role as an intermediate in organic synthesis. Its reactivity allows it to participate in various transformations that are essential for constructing more complex molecules.
(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate has several applications:
The molecular architecture of (2S,3S)-2,3-bis(benzoyloxy)succinic acid hydrate comprises a succinic acid core (butanedioic acid) with benzoyloxy (–OC(=O)C₆H₅) groups esterified at the C2 and C3 positions. The stereochemistry at these carbon atoms is uniformly S-configured, yielding the D-tartaric acid series stereoisomer. The compound crystallizes as a stoichiometric monohydrate, with water molecules incorporated into its crystalline matrix. Its systematic IUPAC name is (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid monohydrate, though it is frequently referenced under several synonyms in chemical literature and commercial catalogs. The molecular formula is C₁₈H₁₄O₈·H₂O, corresponding to a molecular weight of 376.32 g/mol [6] [7].
The compound's stereochemical identity is unambiguously captured in its InChIKey (DXDIHODZARUBLA-IODNYQNNSA-N), which encodes molecular connectivity and stereodescriptors. Its SMILES notation (O=C(OC(C(=O)O)C(OC(=O)C=1C=CC=CC1)C(=O)O)C=2C=CC=CC2.O) provides a linear representation of atomic connections and the hydration state. X-ray crystallographic studies confirm that the (2S,3S) configuration positions the benzoyl groups in a sterically defined orientation that creates chiral pockets ideal for molecular recognition. The carboxylic acid functionalities remain unesterified and ionizable, enabling salt formation with chiral bases, while the aromatic benzoyl moieties facilitate π-π interactions during diastereomeric crystallization [6].
Table 1: Nomenclature and Identifiers of (2S,3S)-2,3-Bis(benzoyloxy)succinic Acid Hydrate
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid hydrate (1:1) |
CAS Registry Number | 80822-15-7 (hydrate); 17026-42-5 (related) |
Molecular Formula | C₁₈H₁₄O₈·H₂O |
Molecular Weight | 376.32 g/mol |
Common Synonyms | (2S,3S)-(+)-dibenzoyl-D-tartaric acid monohydrate; D-(+)-DBTA·H₂O; Butanedioic acid, 2,3-bis(benzoyloxy)-, hydrate (1:1), (2S,3S)- |
Stereochemical Descriptors | (2S,3S); [α]D²⁰ = +120° to +130° (c=1 in ethanol) |
The compound emerged from foundational work on tartaric acid derivatives initiated in the late 19th and early 20th centuries, following Pasteur's seminal experiments with tartaric acid crystals. Its development as a chiral resolving agent accelerated during the 1970s–1980s alongside growing demand for enantiomerically pure pharmaceuticals. The (2S,3S) configuration proved exceptionally effective in diastereomeric salt formation with racemic amines due to its complementary hydrogen-bonding topology and aromatic stacking capability. Historically, its synthesis followed straightforward esterification protocols: reacting natural L-(+)-tartaric acid with benzoyl chloride under Schotten-Baumann conditions yielded the corresponding (2R,3R)-enantiomer, while D-(−)-tartaric acid produced the (2S,3S)-diastereomer essential for resolving cationic substrates like β-amino alcohols and alkaloids [6] [7].
The monohydrate form became industrially preferred due to superior crystallinity and handling properties compared to anhydrous variants. By the 1990s, commercial availability solidified its status as a workhorse resolution agent, with suppliers listing it consistently under CAS 80822-15-7. Its enduring utility is evidenced by contemporary pricing structures reflecting demand: $27.00/25g to $2,537.00/25kg across global suppliers, confirming its industrial foothold. Historical optimization revealed that hydration stabilizes the crystal lattice against racemization and facilitates reproducible stoichiometric complexes with basic APIs (Active Pharmaceutical Ingredients) during resolution [6] [7].
In contemporary research, this chiral diacid transcends traditional resolution applications, serving as a multifunctional tool in asymmetric synthesis and materials science. Key areas of impact include:
Pharmaceutical Chiral Separation: The compound remains indispensable for purifying enantiomers of amine-containing drugs. Recent studies highlight its efficacy in resolving intermediates for antihypertensives (e.g., ramipril precursors) and antidepressants via crystallization-induced asymmetric transformation. Its molecular recognition specificity often exceeds synthetic chiral selectors in cost-effectiveness for large-scale applications [6] [7].
Co-crystal Engineering: Researchers exploit its dicarboxylic acid functionality to design pharmaceutical co-crystals with improved solubility and bioavailability. The benzoyl groups facilitate π-stacking with aromatic drug molecules, while hydrogen-bonding motifs direct supramolecular assembly. These co-crystals enhance physicochemical properties without covalent modification of APIs [6].
Derivative Synthesis for Enhanced Selectivity: Structural modifications at the para-position of benzoyl rings generate tailored resolving agents. For instance, (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid hydrate (CAS 71607-31-3, MW 404.37 g/mol) incorporates methyl groups to fine-tune steric bulk and electron density, improving selectivity toward bulky chiral amines like substituted tryptophan derivatives [5] .
Catalysis and Organocatalysis: Metal complexes incorporating this chiral diacid scaffold catalyze asymmetric Diels-Alder and aldol reactions. Additionally, ionic salts derived from it serve as chiral organocatalysts or as chiral counterions in phase-transfer catalysis, expanding synthetic methodologies toward enantioselective C–C bond formation [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1